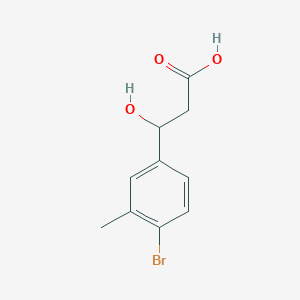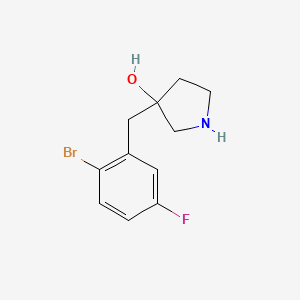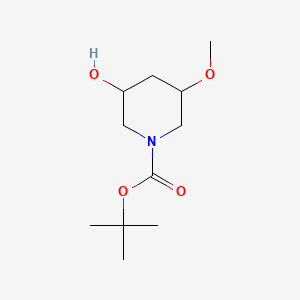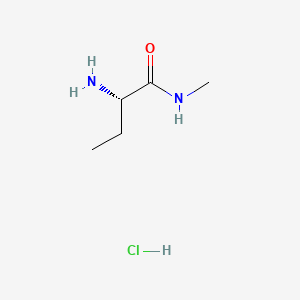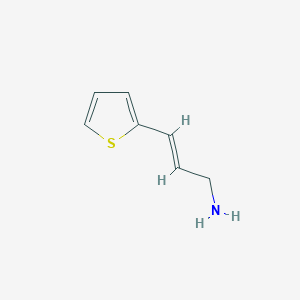
(E)-3-(Thiophen-2-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(Thiophen-2-yl)prop-2-en-1-amine is an organic compound that features a thiophene ring attached to a prop-2-en-1-amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Thiophen-2-yl)prop-2-en-1-amine typically involves the reaction of thiophene-2-carbaldehyde with an appropriate amine under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and allylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(Thiophen-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-3-(Thiophen-2-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of (E)-3-(Thiophen-2-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of (E)-3-(Thiophen-2-yl)prop-2-en-1-amine.
Thiophene-2-amine: Another thiophene derivative with an amine group, but lacking the prop-2-en-1-amine moiety.
3-(Thiophen-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the prop-2-en-1-amine group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
(E)-3-thiophen-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C7H9NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H,5,8H2/b3-1+ |
Clave InChI |
XRCJLSVURJLMQM-HNQUOIGGSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C/CN |
SMILES canónico |
C1=CSC(=C1)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



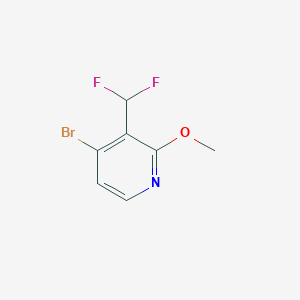
![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)
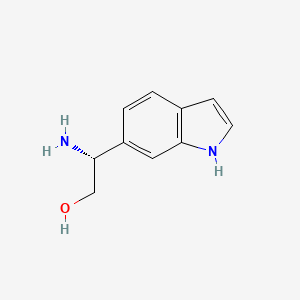
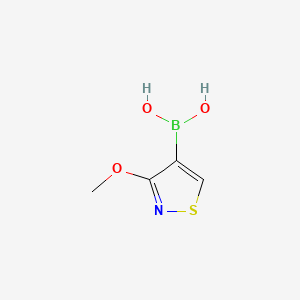
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)


